Isomogroside-V
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Overview
Description
Isomogroside-V is a natural sweetening compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is a triterpene glycoside, which means it consists of a triterpene backbone with sugar moieties attached. This compound is known for its intense sweetness, being hundreds of times sweeter than sucrose, and is used as a low-calorie sweetener in the food and beverage industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isomogroside-V involves the extraction of mogrosides from monk fruit. The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation and enzymatic conversion are commonly used methods to convert mogrosides .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of mogrosides from monk fruit using various drying methods. High-performance thin-layer chromatography (HPTLC) combined with chemometric analysis is used to analyze the chemical characteristics of monk fruit products processed by different drying methods . The contents of mogroside V, 11-oxo-mogroside V, this compound, and sucrose in monk fruits dried at low temperature are much higher than those in traditional hot-air drying samples .
Chemical Reactions Analysis
Types of Reactions: Isomogroside-V undergoes various chemical reactions, including oxidation, reduction, and substitution. The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the specific reaction being carried out. For example, enzymatic conversion is commonly used to convert mogrosides .
Major Products Formed: The major products formed from the reactions involving this compound include mogrol, α-mogroside IIA1, grosvenorine, mogroside IVA, α-mogrol IA1, mogroside IIIA1, 11-oxo-mogrol, siamenoside I, mogroside V, mogroside IA1, and 7-oxo mogroside V .
Scientific Research Applications
Isomogroside-V has a wide range of scientific research applications due to its various pharmacological activities. It is known to function as an antioxidant, anti-carcinogen, and anti-inflammatory substance . It has been extensively studied for its protective effects against neuronal damages, particularly in the context of schizophrenia and Parkinson’s disease . Additionally, this compound is used in the food and beverage industry as a natural sweetener due to its high sweetness and low calorie content .
Mechanism of Action
The mechanism of action of Isomogroside-V involves its antioxidant and anti-inflammatory properties. It exerts its effects by promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . Additionally, this compound has been shown to upregulate Sirtuin3, which plays a role in mitochondrial function and oxidative stress response . The molecular targets and pathways involved include the AKT and mTOR pathways, which are important for cell survival and growth .
Comparison with Similar Compounds
Isomogroside-V is similar to other mogrosides, such as mogroside V, mogroside III, and mogroside II E . These compounds are also derived from monk fruit and share similar chemical structures and sweetening properties. this compound is unique in its specific glycosylation pattern and its intense sweetness compared to other mogrosides . Other similar compounds include rebaudiosides from Stevia rebaudiana, which are also used as natural sweeteners .
Properties
Molecular Formula |
C60H102O29 |
---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(45(74)38(67)29(20-63)84-55)89-54-49(78)44(73)40(69)31(86-54)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)43(72)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28+,29-,30-,31-,32+,33-,34+,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
GRWRKEKBKNZMOA-SJJZSDDKSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
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